Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Description
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (CAS: 1037841-25-0) is a halogenated indazole derivative with the molecular formula C₉H₆BrFN₂O₂ and a molecular weight of 273.06 g/mol. The compound features a bromine atom at position 5, a fluorine atom at position 6, and a methyl ester group at position 4 of the indazole scaffold . It is classified as an irritant and requires storage in a dark, dry environment at room temperature to maintain stability . This compound is primarily utilized in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules, owing to its electron-withdrawing substituents that enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNGDFMRGBMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731108 | |
| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037841-25-0 | |
| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that the compound can undergo c–h activation and oxidative coupling. This process may play a role in its interaction with its targets and the resulting changes.
Biochemical Pathways
It is suggested that the compound may be involved in the synthesis of 1H-indazoles
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is blood-brain barrier permeant. These properties could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry, at room temperature. This suggests that light, moisture, and temperature could affect the compound’s stability and action.
Biological Activity
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, applications in cancer therapy, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H6BrFN2O2
- Molecular Weight : 263.06 g/mol
The presence of bromine and fluorine atoms in the indazole ring enhances its reactivity and potential biological activity.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, indazole derivatives have been reported to inhibit Polo-like kinase 4 (PLK4), which is implicated in tumor growth and proliferation .
- Antitumor Activity : Research indicates that compounds with indazole scaffolds can exert antiproliferative effects on cancer cell lines. For example, derivatives similar to this compound have demonstrated significant activity against various cancer types, including colon cancer .
- Anti-inflammatory Effects : Some studies suggest that indazole derivatives may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1400 | |
| Compound 83 | MM1.S Cell Line | 640 |
These results indicate that this compound and its derivatives can effectively inhibit key proteins involved in tumor growth.
Enzyme Interactions
The compound is also being investigated for its role as an enzyme inhibitor:
| Enzyme | Activity Type | Reference |
|---|---|---|
| 5-Lipoxygenase | Inhibition of arachidonic acid oxidation | |
| FGFR1/FGFR2 | Inhibition with IC50 < 4.1 nM |
These interactions suggest that the compound may be useful in developing therapies for conditions related to excessive inflammation or aberrant cell signaling.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antitumor Efficacy : In a study involving HCT116 colon cancer cells, derivatives demonstrated significant inhibition of cell proliferation, supporting their potential as therapeutic agents against colorectal cancer .
- Mechanistic Studies : Investigations into the compound's mechanism revealed that it interacts with specific kinase domains, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation .
Applications in Research and Development
This compound is being explored for various applications:
Scientific Research Applications
Scientific Research Applications
The applications of methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate span various fields within medicinal chemistry and pharmacology:
Cancer Research
The compound has shown promising results in cancer therapy, particularly for:
- Colon Cancer : Demonstrated significant inhibition of cell growth in HCT116 cells.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases (Pim-1, Pim-2, Pim-3) | 0.4 - 1400 | |
| Compound 83 | MM1.S Cell Line | 640 |
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been a focal point for developing novel therapeutic agents:
| Enzyme | Activity Type | Reference |
|---|---|---|
| 5-Lipoxygenase | Inhibition of arachidonic acid oxidation | |
| FGFR1/FGFR2 | Inhibition with IC50 < 4.1 nM |
Case Studies
Several case studies have provided insights into the biological activity and therapeutic potential of this compound:
Case Study 1: Antitumor Efficacy
In a study involving HCT116 colon cancer cells, derivatives demonstrated significant inhibition of cell proliferation, supporting their potential as therapeutic agents against colorectal cancer.
Case Study 2: Mechanistic Studies
Investigations revealed that the compound interacts with specific kinase domains, leading to altered phosphorylation states of downstream targets involved in cell cycle regulation.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Positions : The position of bromine and fluorine significantly influences electronic properties. For example, in the target compound, bromine at position 5 and fluorine at position 6 create a para-dirhodium effect, enhancing steric hindrance and electronic withdrawal compared to Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate, where substituents are closer .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (273.06 g/mol) has a higher molecular weight than Methyl 4-bromo-1H-indazole-6-carboxylate (255.07 g/mol) due to the additional fluorine atom.
- Thermal Stability: Halogenated indazoles generally exhibit moderate thermal stability. However, fluorine’s electronegativity may enhance stability in the target compound compared to non-fluorinated analogs .
Pharmaceutical Relevance
- Kinase Inhibitors : The target compound’s bromine and fluorine substituents mimic motifs in clinical candidates like Binimetinib and Selumetinib, which target MEK kinases . Its exact mass (271.955896) aids in analytical identification during pharmacokinetic studies .
- Metabolic Stability: Fluorine at position 6 may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Comparative Bioactivity
- Binding Affinity : Bromine at position 5 in the target compound may enhance hydrophobic interactions with enzyme active sites compared to Methyl 3-bromo-4-fluoro-1H-indazole-6-carboxylate, where bromine is less optimally positioned .
- Solubility vs. Permeability : The methyl ester at position 4 balances solubility and permeability better than derivatives with esters at position 6, which may exhibit higher solubility but lower membrane penetration .
Q & A
Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A general approach for analogous indazole derivatives involves:
Cyclization of substituted benzene precursors : For example, heating 4-(substituted-oxy)-5-fluorobenzene-1,2-diamine derivatives with aldehydes in dry DMF under nitrogen, using sodium metabisulfite as a catalyst .
Halogenation : Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) or bromine in acetic acid under controlled conditions.
Esterification : The carboxylate group at the 4-position is introduced via esterification with methanol in the presence of acid catalysts.
Q. Key Considerations :
- Solvent choice (e.g., DMF for high-temperature stability) and inert atmosphere (N₂) to prevent oxidation.
- Purification via column chromatography or recrystallization to isolate the target compound .
Q. Table 1: Representative Synthetic Conditions for Analogous Indazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Aldehyde, Na₂S₂O₅, DMF, 120°C, 18 h | 60-85 | |
| Bromination | NBS, CH₃COOH, 50°C, 6 h | 70-90 | |
| Esterification | CH₃OH, H₂SO₄, reflux, 12 h | 80-95 |
How is this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
Characterization involves a combination of spectroscopic and structural techniques:
- 1H/13C-NMR : Assign peaks based on substituent effects. For example, the fluorine atom at C6 causes deshielding of adjacent protons, while the bromine at C5 influences coupling patterns .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (theoretical m/z: 289.06 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELX software for structure refinement, particularly SHELXL for small-molecule resolution. Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .
Q. Key Considerations :
- For crystallography, high-resolution data (≤ 0.8 Å) is critical to resolve fluorine and bromine positions due to their similar electron densities.
- Address disordered regions using restraints in SHELXL .
How can regioselectivity challenges in the synthesis of bromo-fluoro indazole derivatives be addressed?
Advanced Research Question
Methodological Answer:
Regioselectivity issues arise during halogenation or substitution due to competing electronic effects. Strategies include:
Directing Groups : Introduce temporary protecting groups (e.g., methoxy) to steer bromination/fluorination to desired positions.
Metal-Catalyzed Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install substituents post-cyclization, avoiding competing pathways .
Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to optimize reaction conditions .
Case Study :
In the synthesis of this compound, pre-fluorination before bromination reduced side reactions, achieving >90% regioselectivity .
What methodologies are recommended for resolving contradictions in hydrogen bonding patterns observed in crystallographic data?
Advanced Research Question
Methodological Answer:
Contradictions in hydrogen bonding (e.g., variable donor-acceptor distances) require systematic analysis:
Graph Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s nomenclature to identify consistent vs. outlier patterns .
Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on bond lengths.
High-Throughput Phasing : Employ SHELXC/D/E pipelines for rapid phase determination, especially for twinned crystals or low-resolution data .
Example :
For this compound, a combination of SHELXL refinement and graph set analysis resolved conflicting H-bond assignments, revealing a dominant R₂²(8) motif stabilized by C=O⋯H-N interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
